molecular formula C8H11ClN2O2 B13869524 Methyl 1-phenylhydraziniumcarboxylate chloride

Methyl 1-phenylhydraziniumcarboxylate chloride

Cat. No.: B13869524
M. Wt: 202.64 g/mol
InChI Key: CLOIIPRWTQEGSI-UHFFFAOYSA-N
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Description

Methyl N-amino-N-phenylcarbamate;hydrochloride is a chemical compound belonging to the class of carbamates Carbamates are widely used in various fields, including pharmaceuticals, agriculture, and chemical synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl N-amino-N-phenylcarbamate;hydrochloride typically involves the reaction of aniline with methyl chloroformate in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate carbamate, which is then treated with hydrochloric acid to yield the hydrochloride salt. The reaction conditions often include temperatures ranging from 0°C to 25°C and reaction times of several hours .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts such as iron-chrome catalysts have been found to be effective in promoting the carbamoylation process .

Chemical Reactions Analysis

Types of Reactions

Methyl N-amino-N-phenylcarbamate;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: Nucleophilic substitution reactions can replace the amino group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include nitroso derivatives, amines, and substituted carbamates, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Methyl N-amino-N-phenylcarbamate;hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl N-amino-N-phenylcarbamate;hydrochloride involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an enzyme inhibitor by binding to the active site and preventing substrate binding. The exact molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

    Methyl N-phenylcarbamate: Similar in structure but lacks the amino group.

    Methyl N-methyl-N-phenylcarbamate: Contains an additional methyl group on the nitrogen atom.

    Ethyl N-phenylcarbamate: Similar structure with an ethyl group instead of a methyl group.

Uniqueness

Methyl N-amino-N-phenylcarbamate;hydrochloride is unique due to the presence of both amino and carbamate functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C8H11ClN2O2

Molecular Weight

202.64 g/mol

IUPAC Name

methyl N-amino-N-phenylcarbamate;hydrochloride

InChI

InChI=1S/C8H10N2O2.ClH/c1-12-8(11)10(9)7-5-3-2-4-6-7;/h2-6H,9H2,1H3;1H

InChI Key

CLOIIPRWTQEGSI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)N(C1=CC=CC=C1)N.Cl

Origin of Product

United States

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